HP1 integrase
Description
Properties
CAS No. |
125724-60-9 |
|---|---|
Molecular Formula |
C22H17NOS |
Synonyms |
HP1 integrase |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Hp1 Integrase
Overall Protein Structure and Domain Organization
HP1 integrase is a multidomain protein, a characteristic feature of the tyrosine recombinase family to which it belongs. The protein is generally understood to be composed of two principal domains: an N-terminal domain and a C-terminal domain, the latter of which houses the catalytic core. This modular arrangement allows for the separation of DNA binding and catalytic functions, a common paradigm in nucleic acid-modifying enzymes. While the full-length structure of this compound has not been elucidated in its entirety, detailed structural information is available for its constituent domains, primarily derived from X-ray crystallography and molecular modeling studies.
The N-terminal domain of bacteriophage this compound is implicated in DNA binding and potentially in mediating protein-protein interactions. Although direct high-resolution structural data for the N-terminal domain of this compound is limited, comparisons with other well-characterized bacteriophage integrases, such as lambda integrase, suggest a conserved function. In these related systems, the N-terminal domain is responsible for recognizing and binding to the "arm-type" DNA sequences within the phage attachment site (attP). nih.gov This interaction is crucial for the formation of the higher-order protein-DNA complex, or intasome, which is a prerequisite for recombination. It is proposed that the N-terminal domain of this compound similarly engages with specific DNA sequences, contributing to the stability and specificity of the recombination complex. nih.gov
The catalytic core domain (CCD), which is located in the C-terminal region of this compound (residues 165-337), is the enzymatic heart of the protein. nih.gov The crystal structure of this domain has been solved, revealing a novel and intricate fold. nih.gov Its architecture is predominantly alpha-helical, complemented by a surface beta-sheet. nih.gov A notable feature of the CTD is an ordered 17-residue tail at the very end of the protein, which plays a critical role in the protein's oligomerization. nih.gov This domain is responsible for binding to the "core-type" DNA sequences where the strand exchange takes place and contains all the necessary catalytic residues for this reaction. nih.gov
Conserved Structural Motifs and Active Site Residues
Within the catalytic core domain of this compound lies a highly conserved active site, a hallmark of the integrase family. This active site is characterized by a specific constellation of amino acid residues that are essential for catalysis. The key players include a conserved triad (B1167595) of basic residues and a nucleophilic tyrosine. nih.gov These four residues are all contributed by a single monomer and are precisely positioned within a well-defined active-site cleft. nih.gov The tyrosine residue is directly involved in the DNA cleavage and ligation process, forming a transient covalent intermediate with the DNA backbone. The basic residues are thought to play a role in stabilizing the transition state and coordinating the DNA substrate within the active site.
| Conserved Residue Type | Function in Catalysis |
| Catalytic Tyrosine | Forms a covalent phosphotyrosine intermediate with the DNA backbone, facilitating strand cleavage and rejoining. |
| Basic Residue Triad (e.g., Arginine, Lysine) | Stabilizes the transition state of the reaction and helps to correctly position the DNA substrate within the active site. |
Oligomerization States and Dynamics
The functional form of this compound is not a single monomer but rather a higher-order oligomeric assembly. The dynamic interplay between different oligomerization states is crucial for its activity.
In solution under typical reaction conditions, this compound exists predominantly as a monomer. However, it possesses the intrinsic ability to form dimers and even tetramers, a process that is highly cooperative and influenced by factors such as protein concentration and the presence of its DNA substrate. The equilibrium between these states is a key aspect of its regulatory mechanism.
Formation of Higher-Order Protein Complexes
The molecular architecture of Heterochromatin Protein 1 (HP1) is intrinsically linked to its capacity to form higher-order protein complexes, a process fundamental to the establishment and maintenance of heterochromatin. This ability is primarily driven by the self-association of HP1 molecules and their interactions with a multitude of other nuclear proteins. These interactions are crucial for compacting chromatin and regulating gene expression. nih.govnih.gov
The formation of these complexes is a dynamic process, influenced by various factors including post-translational modifications and the local chromatin environment. HP1 proteins act as a scaffold, bringing together different protein complexes to create a repressive chromatin landscape. embopress.org The modular structure of HP1, consisting of a chromodomain (CD), a chromoshadow domain (CSD), and a flexible hinge region, allows for a diverse range of interactions that underpin the formation of these larger assemblies. wikipedia.org
HP1 Oligomerization and Chromatin Compaction:
A key feature of HP1-mediated complex formation is its ability to self-associate, or oligomerize. The C-terminal chromoshadow domain (CSD) is critical for this process, mediating the dimerization of HP1 molecules. mdpi.com This dimerization is a foundational step for the assembly of larger complexes. Beyond dimerization, HP1 can form higher-order oligomers, a property that is thought to be essential for bridging neighboring nucleosomes and compacting the chromatin fiber. nih.gov
Studies on the Schizosaccharomyces pombe homolog of HP1, Swi6, have shown that it forms tight dimers and weaker higher-order oligomers in solution. nih.gov This oligomerization is a cooperative process that facilitates the spreading of HP1 along the chromatin and the subsequent condensation of the chromatin structure. nih.gov Phosphorylation of the N-terminal extension of human HP1α has been demonstrated to promote this higher-order oligomerization, leading to the formation of phase-separated liquid droplets, which are thought to be important for chromatin compaction. nih.gov
The process of HP1-mediated chromatin compaction is a multi-step phenomenon. Initially, HP1 molecules bind to histone H3 tails that are trimethylated at lysine (B10760008) 9 (H3K9me3). youtube.com Subsequently, the bound HP1 molecules associate with each other through their CSDs, leading to oligomerization. youtube.com This oligomerization is a key driver in the formation of condensed heterochromatin. youtube.com
Interactions with Other Proteins:
HP1 functions as an adaptor molecule, utilizing its distinct domains to recruit a variety of other proteins to chromatin, thereby forming large, multi-component complexes. embopress.org The chromoshadow domain, in addition to mediating self-association, provides a binding interface for numerous proteins that contain a consensus PXVXL motif. embopress.orgmdpi.com
These interactions are critical for the diverse functions of HP1, including gene silencing, DNA repair, and regulation of transcription. ucsf.edu For instance, HP1 can recruit histone methyltransferases, such as Suv3-9h1, which can then methylate adjacent nucleosomes, creating a feedback loop that propagates the heterochromatic state. wikipedia.org HP1 also interacts with components of the DNA replication machinery, such as the origin recognition complex (ORC), linking heterochromatin formation to DNA replication. wikipedia.org
The interaction landscape of HP1 is extensive and includes a wide array of proteins with diverse cellular functions. This ability to form multifaceted protein complexes underscores the central role of HP1 as a key organizer of chromatin architecture.
| Interacting Protein Family | Specific Examples | Function in HP1 Complexes |
| Histones | Histone H1, Histone H3, Histone H4 | Structural components of chromatin, providing the primary binding sites for HP1. wikipedia.org |
| Histone Methyltransferases | Suv(3-9)h1 | Catalyze the H3K9 methylation mark recognized by HP1, facilitating the spread of heterochromatin. wikipedia.org |
| DNA Methyltransferases | Not specified | Involved in DNA methylation, often linked to HP1-mediated gene silencing. wikipedia.org |
| Methyl-CpG Binding Proteins | MeCP2 | Recognize methylated DNA and can cooperate with HP1 in gene repression. wikipedia.org |
| Origin Recognition Complex | ORC2 | Links heterochromatin formation and maintenance to the process of DNA replication. wikipedia.org |
| Chromatin Assembly Factor 1 | CAF-1 p150 subunit | Involved in the assembly of nucleosomes, with its interaction with HP1 suggesting a role in heterochromatin replication. embopress.org |
| Chromosomal Passenger Complex | INCENP, Borealin | Essential for proper chromosome segregation during mitosis, recruited to centromeres in part through interactions with HP1. mdpi.com |
| Splicing Factors | SRSF3 | Recruited by HP1 to alternatively splice mRNA, linking chromatin state to RNA processing. wikipedia.org |
| HP1 Domain | Interacting Partners | Type of Interaction |
| Chromodomain (CD) | Trimethylated lysine 9 of histone H3 (H3K9me3) | Specific recognition and binding to this epigenetic mark. wikipedia.orgmdpi.com |
| Chromoshadow Domain (CSD) | Itself (homo-dimerization and oligomerization) | Self-association leading to the formation of higher-order HP1 structures. mdpi.com |
| Chromoshadow Domain (CSD) | Proteins with a PXVXL motif (e.g., CAF-1 p150, INCENP) | Protein-protein interactions for the recruitment of various factors to heterochromatin. embopress.orgmdpi.com |
| Hinge Region | DNA, RNA | Less specific interactions that may contribute to overall chromatin binding and complex stability. |
Enzymatic Reaction Mechanism and Catalytic Activity
DNA Cleavage and Strand Exchange Pathway
The recombination reaction promoted by HP1 integrase proceeds through a defined pathway of DNA cleavage and strand exchange. nih.govnih.gov Four integrase monomers bind to the DNA substrates, forming a tetrameric complex. nih.govnih.gov Within this complex, two of the four monomers are initially active, initiating the cleavage of one strand on each DNA duplex. nih.gov
The first chemical step is the cleavage of the DNA backbone. nih.govasm.org A conserved tyrosine residue in the active site of an this compound monomer performs a nucleophilic attack on the scissile phosphate (B84403) of the DNA backbone. nih.govasm.orgnih.gov This action breaks the phosphodiester bond, a mechanism characteristic of type IB topoisomerases and all tyrosine recombinases. asm.org
The nucleophilic attack results in the formation of a transient covalent bond between the hydroxyl group of the active site tyrosine and the 3'-phosphate at the cleavage site. wikipedia.orgnih.govnih.gov This creates a 3'-phosphotyrosyl protein-DNA adduct and a free 5'-hydroxyl (5'-OH) group on the adjacent nucleotide. nih.govasm.org The formation of this covalent intermediate is crucial as it conserves the energy of the cleaved phosphodiester bond, allowing for subsequent rejoining without the need for an external energy source like ATP. wikipedia.org
The strand exchange and rejoining step follows DNA cleavage. nih.gov The free 5'-OH group generated in the previous step acts as a nucleophile, attacking the phosphotyrosyl linkage on the partner DNA duplex held within the synaptic complex. nih.govasm.org This attack displaces the tyrosine residue and forms a new phosphodiester bond, effectively rejoining the DNA strands in a new, recombinant configuration. asm.org This first strand exchange results in the formation of a key reaction intermediate. nih.gov
Holliday Junction Intermediate Formation and Resolution
The completion of the first pair of strand exchanges between the two parental DNA molecules generates a crossed-strand intermediate known as a Holliday junction. nih.govresearchgate.netnih.gov This four-stranded structure is a central intermediate in the tyrosine recombinase mechanism. nih.govnih.gov Following the formation of the Holliday junction, a conformational change is believed to occur within the protein-DNA complex. nih.gov This change deactivates the first pair of integrase monomers and activates the other two monomers. researchgate.netnih.gov These newly activated monomers then cleave the second, previously uncut strands. nih.gov A second round of nucleophilic attack by the newly generated 5'-OH groups and subsequent strand exchange resolves the Holliday junction into the final recombinant DNA products. researchgate.netnih.govasm.org Studies of this compound have identified this four-stranded Holliday junction intermediate, confirming that the two strand exchanges occur in a defined and ordered sequence. nih.gov
ATP-Independent Nature of Integration Reaction
The entire process of site-specific recombination catalyzed by this compound and other tyrosine recombinases is energetically self-sufficient. nih.gov The reaction mechanism, which involves the formation of a high-energy phosphotyrosyl covalent intermediate, conserves the energy from the cleaved DNA backbone. wikipedia.org This stored energy is then used for the re-ligation step. wikipedia.org Consequently, the reaction does not require an external high-energy cofactor such as adenosine (B11128) triphosphate (ATP) for the breakage and reunion of DNA strands. nih.gov
Research Findings on this compound Catalysis
| Feature | Description | Reference(s) |
| Enzyme Family | Tyrosine Recombinase | nih.govnih.gov |
| Catalytic Residues | A conserved triad (B1167595) of basic residues and an active site tyrosine within a single monomer. | nih.gov |
| Reaction Intermediate | A four-stranded Holliday junction is formed after the first strand exchange. | nih.govnih.govnih.gov |
| Covalent Adduct | A 3'-phosphotyrosyl protein-DNA intermediate is formed during cleavage. | nih.govnih.govasm.org |
| Energy Requirement | The reaction does not require a high-energy cofactor like ATP. | nih.govwikipedia.org |
| Reaction Stoichiometry | Four integrase monomers assemble on the DNA substrates to form a synaptic complex. | nih.govnih.gov |
| Mechanism | Sequential cleavage and exchange of single DNA strands. | nih.govresearchgate.net |
Dna Substrate Recognition and Specificity
Phage Attachment Site (attP) Characteristics
The attP site of bacteriophage HP1 is a complex DNA sequence approximately 500 base pairs (bp) in length. nih.govnih.govencyclopedia.pub It contains multiple binding sites for HP1 integrase and IHF. nih.govnih.gov The organization of these binding sites is crucial for the formation of the intasome, a nucleoprotein complex essential for site-specific recombination. nih.govencyclopedia.pub
Identification and Characterization of Integrase Binding Sites (IBS)
DNase I footprinting experiments have been used to characterize the interactions of this compound with its DNA substrates and identify the integrase binding sites (IBS). nih.gov These studies revealed the presence of six integrase binding sites within the attP region, distributed along its length. nih.gov These sites are categorized into two types based on the nature of integrase binding and their consensus sequences. nih.gov
Type I Integrase Binding Sites
Type I integrase binding sites are characterized by integrase binding that results in almost complete elimination of cleavage by DNase I, suggesting strong protection of the DNA sequence. nih.gov These sites share a consensus sequence of 5'-AGGGATTTWW. nih.gov In the attP site, there are three type I sites. nih.gov One type I site surrounds the strand exchange points, another is located internally, and the third coincides with the right boundary of the attP sequence. nih.gov All type I sites contain two copies of the consensus motif arranged as inverted repeats. nih.gov
Type II Integrase Binding Sites
Type II integrase binding sites show a different interaction pattern with this compound. Binding at these sites produces alternating regions of protection from and enhancement of DNase I cleavage, indicating that integrase binding at these sites may distort the DNA structure. nih.gov The consensus sequence for type II sites is 5'-ACTGGCGRTW. nih.gov Each type II site contains two copies of this consensus sequence. nih.gov There are three type II sites in the attP region. nih.gov One type II site, consisting of an inverted repeat of two type II consensus motifs, is located at the left boundary of the attP sequence. nih.gov The other two type II sites are internally located and contain directly repeated pairs of the consensus. nih.gov this compound binds tightly to type II sites (IBS1, IBS2, and IBS5) and more weakly to type I sites (IBS3, IBS4, and IBS6). nih.govdiva-portal.org IBS4 is the site where recombination actually occurs. nih.gov
Here is a summary of the this compound binding sites in attP:
| IBS Type | Number of Sites in attP | Consensus Sequence | Repeat Organization within Site | Location in attP | Binding Affinity |
| Type I | 3 | 5'-AGGGATTTWW | Inverted Repeats | Surrounding strand exchange points, Internal, Right boundary | Weaker nih.govdiva-portal.org |
| Type II | 3 | 5'-ACTGGCGRTW | Inverted Repeat (1 site), Direct Repeats (2 sites) | Left boundary, Internal | Tighter nih.govdiva-portal.org |
Organization of Direct and Inverted Repeats
The six integrase-binding sites (IBS) within the attP substrate are arranged in pairs of direct or inverted repeats. nih.govdiva-portal.org Specifically, the type I sites are organized as inverted repeats of the consensus motif. nih.gov One type II site is an inverted repeat, while the other two type II sites are direct repeats of the consensus. nih.gov This specific arrangement and the spacing between the sites are critical for the proper assembly of the intasome and the subsequent recombination reaction.
Host Attachment Site (attB) Features
The host attachment site (attB) in Haemophilus influenzae is significantly smaller than the attP site, measuring approximately 18 bp. nih.govnih.govencyclopedia.pub Unlike the complex attP, the attB site is simpler and primarily contains the core sequence involved in strand exchange. diva-portal.org The attB site contains a single type I integrase binding site, referred to as IBSB, which is the site of recombination with IBS4 in attP. nih.gov The attB site contains an inverted pair of type I consensus sequences surrounding the strand exchange points. nih.gov
Targeting of Host tRNA Genes for Integration
A notable feature of this compound-mediated integration is its specificity for targeting host tRNA genes. nih.govnih.govencyclopedia.pubuni-freiburg.de HP1 is a member of a diverse group of bacteriophages that integrate into tRNA genes. nih.gov The attB site for HP1 lies within the anticodon stem-loop of a host leucyl-tRNA gene. nih.govnih.gov This targeting mechanism ensures that the integration event occurs at a specific and likely less disruptive location within the host genome. nih.gov The phage carries a region of DNA identical to the host sequence encoding the downstream tRNA operon, and recombination restores the complete tRNA genes, allowing their continued production after integration. nih.gov
Here is a summary of the HP1 attachment sites:
| Attachment Site | Origin | Size | Integrase Binding Sites | Other Protein Binding Sites | Key Features |
| attP | Phage | ~500 bp | Six (3 Type I, 3 Type II) nih.gov | IHF, Cox nih.govnih.govencyclopedia.pub | Complex organization, Direct and inverted repeats of IBS nih.govdiva-portal.org |
| attB | Host | ~18 bp | One (Type I - IBSB) nih.govnih.gov | IHF nih.govnih.gov | Simpler structure, Located within a tRNA gene nih.govnih.gov |
Bacteriophage this compound: Mechanism of DNA Recognition and Recombination
Bacteriophage this compound is a key enzyme in the life cycle of the temperate phage HP1, which infects Haemophilus influenzae. This protein mediates site-specific recombination, enabling the integration of the phage genome into the host chromosome and its subsequent excision. As a member of the tyrosine recombinase family, this compound facilitates precise DNA cleavage and rejoining through a series of transesterification reactions. Its function is intricately linked to its ability to recognize specific DNA sequences and induce conformational changes in the DNA substrates.
This compound exhibits specific binding to defined DNA sequences within the phage attachment site (attP) and the host attachment site (attB). These interactions are fundamental to the initiation and directionality of the recombination reaction. The attB site in H. influenzae is located within a leucyl-tRNA gene. researchgate.net The attP site is significantly larger than attB, spanning approximately 500 base pairs and containing multiple binding sites for integrase and accessory proteins like Integration Host Factor (IHF). researchgate.net
This compound displays differential binding affinities to distinct recognition sequences, categorized into Type I and Type II binding sites. researchgate.netuniprot.org DNase I footprinting experiments have characterized these interactions. Type I sites are characterized by the consensus sequence 5'-AGGGATTTWW, where integrase binding leads to almost complete protection from DNase I cleavage. uniprot.org Type II sites have a consensus sequence of 5'-ACTGGCGRTW, and integrase binding to these sites results in alternating regions of protection and enhanced cleavage, suggesting DNA distortion upon binding. uniprot.org
The attP substrate contains six integrase-binding sites (IBS), arranged as pairs of direct or inverted repeats. researchgate.net this compound binds tightly to Type II sites (IBS1, IBS2, and IBS5) and more weakly to Type I sites (IBS3, IBS4, and IBS6). researchgate.net IBS4 is the specific site where recombination occurs, involving a reaction between this site on attP and a single Type I site, IBSB, on the H. influenzae chromosomal attB site. researchgate.net this compound possesses the capability to bridge different types of binding sites, interacting with both Type I and Type II IBS sites. researchgate.net
Analysis of the Core Sequence at Strand Exchange Points
The core sequence represents the central region within the attachment sites where the actual DNA strand exchange takes place. In the HP1 recombination system, similar to other bacteriophages like lambda and P22, the points of strand exchange are separated by 7 base pairs. nih.gov This 7-base overlap region in both HP1 and P22 corresponds to the anticodon loops of their respective tRNA genes, highlighting a conserved feature among certain phage integration systems that target tRNA loci. nih.gov
The HP1 attP and attB sites share a large common core region of 182 base pairs. biorxiv.org This core consists of two segments, 93 and 62 base pairs in length, which are identical in both phage and host sites. biorxiv.org These identical blocks are separated by a 27-base-pair segment containing 6 mismatched residues. biorxiv.org Recombination occurs specifically within the 62-base-pair identical block of this common core. biorxiv.org
Recombinant Attachment Sites (attL and attR) after Integration
The integrative recombination reaction between the attP site on the phage DNA and the attB site on the host chromosome results in the formation of two recombinant attachment sites: attL (left attachment site) and attR (right attachment site). researchgate.neth-its.org These novel sites flank the integrated prophage within the host genome. researchgate.net The attL and attR sites are hybrid sequences, each containing sequences derived from both the original attP and attB sites. h-its.org
Crucially, the attL and attR sites serve as the substrates for the reverse reaction, excisive recombination, which leads to the release of the phage genome from the host chromosome. researchgate.neth-its.org While this compound is essential for both integration and excision, the directionality of the reaction is controlled by accessory proteins. researchgate.netebi.ac.uk Integrative recombination (attP x attB) is efficient with this compound and IHF. biorxiv.orgarxiv.org However, excisive recombination (attL x attR) requires not only this compound and IHF but also the action of an additional phage-encoded protein, Cox. researchgate.netebi.ac.uk Under conditions favoring integration, no significant recombination is observed between attR and attL sites with integrase and IHF alone, demonstrating the directional control of the system. biorxiv.orgarxiv.org
Conformational Changes in DNA upon this compound Binding
The binding of this compound to its DNA substrates induces specific conformational changes in the DNA, which are crucial for the formation of the catalytically active complex, known as the intasome. researchgate.netebi.ac.uk Evidence from DNase I footprinting suggests that integrase binding, particularly at Type II sites, distorts the DNA structure, as indicated by the alternating pattern of protection and enhanced cleavage. uniprot.org
The formation of a properly assembled intasome is a fundamental step in site-specific recombination. researchgate.netebi.ac.uk In this complex, the two substrate DNA molecules (attP and attB for integration, or attL and attR for excision) are brought together and held in a specific configuration by this compound and accessory proteins like IHF and Cox. researchgate.netebi.ac.uk These accessory proteins play a significant role in modulating the structure and composition of the intasome, thereby influencing the efficiency and directionality of the recombination reaction. researchgate.neth-its.orgebi.ac.uk For instance, the Cox protein is known to bind to attL DNA and alter the binding properties of a neighboring integrase-binding site, presumably changing the intasome structure to favor excision and inhibit integration. researchgate.net
Structural studies on the catalytic domain of bacteriophage this compound have provided insights into its interaction with DNA. The isolated C-terminal domain, containing the catalytic residues, interacts with the recombination site and exhibits a distinct protein fold. This domain contains a defined active-site cleft where the conserved catalytic residues are positioned to interact with the DNA substrate. Comparisons with other integrases, such as lambda and XerD, reveal conserved structural features in the catalytic domain that are involved in DNA binding, although variations exist, particularly in the active site region, which can influence the specific mechanism of DNA cleavage and strand exchange.
| Molecule Name | Type of Molecule | Relevant Identifier(s) | PubChem CID |
| This compound | Protein | UniProt: P21442, PDB: 1aih | N/A |
| Integration Host Factor (IHF) | Protein | N/A | N/A |
| Cox Protein | Protein | N/A | N/A |
| attP | DNA Sequence | N/A | N/A |
| attB | DNA Sequence | N/A | N/A |
| attL | DNA Sequence | N/A | N/A |
| attR | DNA Sequence | N/A | N/A |
Protein Protein Interactions and Intasome Formation
Assembly of the Recombinationally Active Intasome Complex
The formation of a recombinationally active intasome is a fundamental step in HP1 site-specific recombination. HP1 integrase is the protein directly responsible for the chemical steps of recombination and is intimately involved in forming the proper protein-DNA structures required for the reaction and its directionality nih.gov. The intasome complex holds the two substrate DNA molecules together via integrase and accessory proteins nih.gov. In the HP1 system, the integration substrates are a 500 bp phage attachment site (attP) and an 18 bp host site (attB) nih.gov. The attP site contains multiple integrase-binding sites (IBS), arranged in pairs of direct or inverted repeats nih.gov. This compound can bind to both type I and type II binding sites, bridging one type I and one type II IBS site nih.gov. The catalytic domain of this compound (residues 165-337) interacts with the recombination site and contains the conserved catalytic residues of the integrase family nih.gov. This domain forms dimers through interactions of the C-terminal tail of one monomer with an adjacent monomer, orienting the active-site clefts antiparallel to each other nih.gov. The assembly of the intasome determines whether recombination occurs, its direction, and rate nih.govoup.com.
Interaction with Host-Encoded Accessory Factors
The HP1 integration reaction is stimulated by host-encoded factors, particularly Integration Host Factor (IHF) nih.govnih.govoup.com. While HP1 integrative recombination does not strictly require IHF, the host factor has a significant stimulatory effect, increasing the reaction rate up to 5-fold oup.com. IHF interacts specifically with DNA segments containing the att sites and the integrase regulatory region nih.govnih.gov. An IHF-like protein activity has been detected in H. influenzae extracts, suggesting the presence of a similar host factor in the natural host nih.gov.
Integration Host Factor (IHF) Interactions
IHF is a bacterial DNA-binding protein complex composed of two homologous subunits, IHFalpha and IHFbeta wikipedia.org. It plays crucial roles in bacterial processes including genetic recombination, replication, and transcription by binding to specific DNA sequences and inducing DNA bending wikipedia.orgacs.orgoup.com.
IHF Binding Sites on HP1 DNA Substrates
IHF binds to specific DNA sequences, typically containing a consensus sequence oup.com. In the HP1 system, DNase I protection experiments have identified IHF binding sites in the attP and attB regions, as well as in the integrase regulatory segment nih.govnih.gov. Three IHF binding sites have been found in the HP1 attP region, two in the vicinity of the attB region, and one region with three partially overlapping sites in the this compound regulatory segment nih.govnih.gov. These sites contain sequences matching the consensus IHF binding sequences found in other systems like the lambda attP region nih.gov.
Table 1: Identified IHF Binding Sites in HP1 System
| Location | Number of Sites | Characteristics |
| HP1 attP region | 3 | Contains sequences matching IHF consensus |
| Vicinity of attB region | 2 | Contains sequences matching IHF consensus |
| This compound regulatory segment | 1 (with 3 overlapping) | Contains sequences matching IHF consensus |
Role in DNA Bending and Intasome Architecture
IHF is known to induce sharp bends in the DNA helix upon binding to specific sites wikipedia.orgoup.com. These bends are significant, potentially exceeding 160 degrees oup.com. In the context of HP1 recombination, IHF's role in DNA bending is crucial for facilitating the assembly of higher-order nucleoprotein complexes like the intasome oup.com. The binding of IHF at specific sites within attP can bring distant DNA elements, such as integrase binding sites, into proximity, which is essential for the proper architecture of the intasome oup.com. For example, IHF binding at the H1 site in the attP left arm can mediate a DNA loop, bringing IBS2 and IBS4 sites closer oup.com. This bending and architectural arrangement facilitated by IHF are thought to promote the necessary interactions between integrase and the DNA substrates for productive recombination complex formation asm.org.
Regulatory Influence on this compound Expression
Beyond its role in intasome assembly and recombination activity, IHF also appears to regulate the expression of this compound nih.govnih.govasm.org. Studies have shown that the levels of this compound expressed can be dependent on IHF asm.org. Deletion of a DNA segment upstream of the integrase initiation codon eliminates this IHF dependence and can also increase integrase expression in the presence of normal IHF levels asm.org. This suggests that IHF can influence this compound expression, potentially through interactions with the regulatory region near the integrase gene nih.govnih.govresearchgate.net.
Interaction with Phage-Encoded Regulatory Proteins
In addition to this compound and host factors like IHF, phage-encoded regulatory proteins also play a role in controlling the directionality of HP1 site-specific recombination, particularly in the excision process nih.govoup.comencyclopedia.pub. The excision reaction, which reverses integration, requires this compound, IHF, and an additional phage-encoded protein called Cox nih.govoup.comencyclopedia.pub. Cox is a multifunctional regulatory protein that acts as an analogue of the lambda phage Cro protein encyclopedia.pubencyclopedia.pub. Cox inhibits integrative recombination between attP and attB while activating the excision of the HP1 genome from the host chromosome encyclopedia.pub. Cox functions by binding to the attL DNA and altering the binding properties of a neighboring integrase-binding site nih.gov. This interaction is presumed to change the structure and composition of the intasome to favor excision and inhibit integration nih.gov. Cox acts as a tetramer and can also form octamers encyclopedia.pub. It binds to directly repeated sites in the attP sequences, and its binding interferes with integrase binding to the DNA, a competition crucial for controlling integration and excision encyclopedia.pub. Cox likely plays a positive role in assembling the excision-competent nucleoprotein complexes on the attL site encyclopedia.pub. HP1 also encodes a lysogenic repressor, CI, which, along with Cox, are transcription factors with homology to those in lambda phage, influencing the lysis-versus-lysogeny decision encyclopedia.pubencyclopedia.pub.
Table 2: HP1 Phage-Encoded Regulatory Proteins Involved in Recombination
| Protein | Function in Recombination | Other Functions | Oligomeric State |
| Cox | Activates excision, inhibits integration | Transcriptional repressor | Tetramer, Octamer |
| CI | Not directly involved in recombination chemistry, but influences lysis/lysogeny decision impacting recombination pathway choice | Lysogenic repressor | Not specified |
HP1 Cox Protein
The HP1 Cox protein is a multifunctional regulatory protein encoded by the temperate bacteriophage HP1, which infects Haemophilus influenzae. encyclopedia.pubasm.org It is a small, basic protein typically consisting of around 79 to 91 amino acids with a predicted helix-turn-helix DNA-binding motif. ebi.ac.ukpitt.eduresearchgate.net HP1 Cox functions as a tetramer and can self-associate into octamers. ebi.ac.ukresearchgate.netnih.gov Unlike many other recombination directionality factors (RDFs), HP1 Cox possesses both recombination directionality activity and transcriptional regulatory activity. asm.orgpitt.edu It acts as a repressor of the Pc promoter, influencing the genetic switch between lysogeny and the lytic cycle. asm.orgresearchgate.netdiva-portal.org
Role in Controlling Recombination Directionality
HP1 Cox is a critical determinant of recombination directionality in the HP1 site-specific recombination system. encyclopedia.pubnih.govdiva-portal.org It inhibits the integrative recombination reaction, which leads to the insertion of the phage genome into the host chromosome, while activating the excisive recombination reaction, which results in the release of the phage genome from the chromosome. encyclopedia.pubebi.ac.uknih.govdiva-portal.org This dual role ensures that integration and excision are appropriately regulated depending on the physiological state of the cell and the phage. The control of directionality by Cox is central to the decision between the lysogenic and lytic life cycles of the phage. ebi.ac.uknih.gov Excisive recombination, catalyzed by this compound and host-encoded Integration Host Factor (IHF), specifically requires the presence of the Cox protein. encyclopedia.pubdiva-portal.org
Competitive Binding with Integrase for DNA Sites
A key mechanism by which HP1 Cox influences recombination directionality is through competitive binding with this compound for specific DNA sites within the phage attachment site (attP). encyclopedia.pubebi.ac.uknih.gov HP1 Cox binding sites, known as Cox boxes, consist of direct repeats of a consensus motif. ebi.ac.uknih.gov These sites are located within the attP sequence. ebi.ac.uknih.gov Cox binding to these sites interferes with the ability of this compound to bind to one of its recognition sites, specifically IBS5. ebi.ac.uknih.gov This competition for DNA binding is crucial for controlling the balance between integrative and excisive recombination. encyclopedia.pubnih.gov Studies involving mutations in these binding sites have further underscored the importance of this competitive interaction in directional control. nih.gov
Regulation of Site Specific Recombination
Molecular Mechanisms Governing Integration and Excision Directionality
Site-specific recombination catalyzed by HP1 integrase involves reciprocal DNA strand exchange between specific attachment (att) sites. Integration occurs between the phage attP site and the bacterial attB site, resulting in the formation of attL and attR sites that flank the integrated prophage. Excision is the reverse reaction, occurring between attL and attR to regenerate attP and attB. Both reactions require the formation of complex protein-DNA structures known as intasomes, and the composition and architecture of these intasomes dictate the directionality of the recombination event. encyclopedia.pubnih.govebi.ac.uk
Factors Promoting Integration over Excision
Integration of the HP1 genome into the Haemophilus influenzae chromosome requires this compound and is significantly stimulated by the bacterial integration host factor (IHF). nih.govnih.govoup.com The attP site on the phage genome is considerably more complex than the bacterial attB site, containing multiple binding sites for this compound and IHF. nih.govoup.com IHF is a DNA-bending protein that binds to specific recognition sequences within the attP and attB sites, inducing crucial DNA bends. researchgate.netembopress.orged.ac.uk These bends are essential for the proper assembly of the integration-competent intasome, a multi-protein complex that brings the attP and attB sites into proximity and aligns them for recombination. nih.govnih.govoup.com In the absence or at low concentrations of the phage-encoded Cox protein, the recombination reaction is strongly biased towards integration. encyclopedia.pubnih.gov
Factors Promoting Excision over Integration
Excision of the HP1 prophage from the host chromosome requires this compound, bacterial IHF, and the phage-encoded Cox protein. encyclopedia.pubnih.govoup.com Cox functions as a recombination directionality factor (RDF). oup.comoup.complos.org The excision reaction occurs between the attL and attR sites that were generated during integration. encyclopedia.pubnih.govresearchgate.net The Cox protein binds to specific sites within the attL DNA. nih.gov This binding is thought to alter the conformation of the DNA and influence the binding of this compound to neighboring sites, particularly the IBS5 site. nih.gov This interaction between Cox and the attL DNA, and potentially with this compound itself, reconfigures the intasome into an excision-competent complex while simultaneously inhibiting the formation of an integration-competent complex. nih.govresearchgate.net Experimental evidence, such as the observation that a mutation in the IBS5 site within attL dramatically enhances excision activity, supports the role of this region and its interaction with regulatory factors like Cox in controlling reaction directionality. nih.gov
Transcriptional Regulation of this compound Gene Expression
The expression of the this compound gene (int) is a critical level of control in determining the phage's life cycle. The int gene is located in the early region of the HP1 genome and its transcription is driven by the leftward promoter (P_L). encyclopedia.puboup.com This promoter is shared with the gene encoding HP1 CI, the lysogenic repressor. encyclopedia.puboup.com
Transcriptional regulation of the int gene is closely linked to the decision between the lytic and lysogenic pathways. The phage-encoded Cox protein, in addition to its role as a recombination directionality factor, also functions as a transcriptional regulator. encyclopedia.puboup.comoup.comoup.com Cox acts to repress transcription from the P_L promoter. encyclopedia.pubdiva-portal.org By downregulating the expression of both the CI repressor and this compound from this promoter, Cox promotes the lytic pathway. encyclopedia.pubdiva-portal.org Conversely, the CI protein represses transcription from promoters associated with the lytic pathway, thereby favoring lysogeny. encyclopedia.pubdiva-portal.org
The bacterial integration host factor (IHF) also appears to play a role in the transcriptional regulation of this compound, with evidence suggesting it can influence the levels of integrase expression, potentially in a positive manner. researchgate.netnih.gov
Genomic Integration Dynamics and Biological Context
Site-Specificity of HP1 Genome Insertion into Host Chromosome
The integration of the HP1 genome into the Haemophilus influenzae chromosome is a highly site-specific recombination event catalyzed by the HP1 integrase protein. uniprot.orgnih.gov This reaction targets a unique locus within the host genome. uniprot.orgnih.gov The process is significantly stimulated by the host-encoded integration host factor (IHF). uniprot.orgebi.ac.ukencyclopedia.pub
The DNA substrates involved in the integrative recombination are the phage attachment site (attP), approximately 500 base pairs in length, and a shorter 18 base pair host attachment site (attB). uniprot.orgnih.gov The attP site contains specific binding sites for both the this compound and the host factor IHF. uniprot.orgnih.gov this compound exhibits differential DNA binding specificities, showing tight binding to certain sites within attP, referred to as type II sites (IBS1, IBS2, and IBS5), and weaker binding to others, type I sites (IBS3, IBS4, and IBS6). nih.govnih.gov The integrase engages with both the inverted repeat sequences in the core region of the attachment site and specific arm binding sites within attP (designated P and P' arms). nih.gov IHF, another key player, binds to a distinct region situated between the left arm (P-arm) and the core region of attP. nih.gov
The attB site, the target in the host chromosome, is specifically located at the anticodon stem-loop region of a host leucyl-tRNA gene. uniprot.orgebi.ac.uk The common core sequence shared between the HP1 att sites is substantial, encompassing a complete lysine (B10760008) tRNA gene sequence within a 93-bp segment and a sequence corresponding to the 3' end of a leucine (B10760876) tRNA gene within the 62-bp crossover block where recombination occurs. ebi.ac.uk
Implications for Host Cell tRNA Gene Functionality
The selection of a host tRNA gene as the primary integration site by bacteriophage HP1 has direct implications for the host cell. The attB site resides precisely within a host leucyl-tRNA gene. uniprot.orgebi.ac.uk HP1 is one among a diverse collection of bacteriophages and mobile genetic elements that utilize tRNA genes as preferred targets for chromosomal insertion. uniprot.orgebi.ac.uknih.gov
A notable feature of the HP1 integration system is that the phage carries a DNA region identical to a portion of the host genome, specifically encoding the remainder of the downstream tRNA operon. uniprot.org This genetic arrangement ensures that upon successful integration of the phage genome, the recombination event effectively restores the complete structure of the tRNA genes. uniprot.org This restoration is critical, as it allows for the continued and proper production of functional tRNA molecules by the host cell despite the insertion of the prophage. uniprot.org The strategy of integrating into tRNA genes is considered advantageous for mobile genetic elements, potentially increasing the number of potential integration sites across different host chromosomes.
Dynamics of Prophage Stability and Excision Mechanisms
Following the successful integration of the HP1 genome into the host chromosome, the integrated prophage DNA becomes flanked by newly formed recombinant attachment sites, designated attL (left) and attR (right). uniprot.orgnih.gov These recombinant sites serve as the necessary substrates for the reverse reaction, excisive recombination, which leads to the removal of the prophage from the host chromosome and the potential initiation of the lytic cycle. uniprot.orgnih.gov
The excisive recombination process requires the involvement of this compound and the host factor IHF, similar to integration. uniprot.orgnih.gov However, excision is also dependent on the action of an additional phage-encoded protein known as Cox. uniprot.orgnih.gov The Cox protein functions as a key directional regulator, actively stimulating the excision reaction while simultaneously inhibiting the integrative recombination pathway. nih.govnih.gov Mechanistically, Cox achieves this by binding to the attL DNA site and altering the binding properties of an adjacent integrase-binding site. uniprot.org This interaction is believed to induce structural changes in the intasome, the nucleoprotein complex where recombination occurs, favoring the configuration required for excision and disfavoring that for integration. uniprot.org Cox binds to specific directly repeated sequences, known as Cox boxes, located within the attP site (and thus near attL in the prophage). nih.govnih.gov Competition for binding or interaction between this compound and Cox is a critical determinant in controlling the directionality of the recombination reaction. nih.gov The formation of properly assembled intasomes is a fundamental step for both integration and excision. uniprot.orgnih.gov Research indicates that conditions that promote integration often have an inhibitory effect on excision, and vice versa. uniprot.org The stability of the prophage can be compromised, or irreversible lysogeny ("grounding") can occur, if mutations affect the attachment sites or the genes encoding the necessary recombination proteins like integrase or the excisionase (Cox). The requirement for an excisionase, such as Cox in HP1 or Xis in bacteriophage lambda, for the reverse reaction is a common feature in many temperate phage systems.
Comparative Analysis with Other Bacteriophage Integration Systems
The site-specific recombination system of bacteriophage HP1 shares functional analogies with other well-characterized temperate phage integration systems, such as that of bacteriophage lambda (λ). uniprot.org HP1 is classified as a member of the P2 family of bacteriophages, indicating evolutionary relationships with other phages in this group. uniprot.org
Comparative analysis of protein sequences reveals a notable similarity between the this compound and the integrase protein of coliphage 186. ebi.ac.ukencyclopedia.pubnih.gov This sequence conservation, particularly in the C-terminal region which contains the catalytic domain, underscores shared ancestry and mechanistic principles within the integrase family of tyrosine recombinases. ebi.ac.uk HP1's strategy of integrating into tRNA genes is also observed in other phages, including P22 and coliphage 186, highlighting this as a convergent evolutionary strategy for genome integration. uniprot.orgebi.ac.uk
Bacteriophage integration systems can be broadly categorized into simple and complex types. Simple systems, like the Cre recombinase of phage P1 or Flp recombinase, typically require only the recombinase protein for function. uniprot.orgnih.gov In contrast, complex systems, which include λ, P2, and HP1, necessitate additional host-encoded factors like IHF and/or phage-encoded accessory proteins (such as Cox in HP1 or Xis in λ) to regulate the directionality and efficiency of integration and excision. uniprot.orgnih.govnih.gov For instance, in the lambda system, excision relies on the presence of Int, IHF, and the phage-encoded Xis protein, with Xis fulfilling a directional role comparable to that of Cox in the HP1 system. nih.gov
While the core catalytic mechanism is conserved among tyrosine recombinases, variations exist in the specific DNA sequences recognized and the architecture of the intasome complexes. The lambda integrase reaction involves strand exchanges at sites typically separated by 7 base pairs, often within DNA sites exhibiting some degree of symmetry. In contrast, the HP1 att site features a large common core with identical sequence blocks separated by mismatches, and the integrase recognizes distinct type I and type II binding sites. ebi.ac.uk Furthermore, while many phages target tRNA genes, the precise insertion point within the tRNA gene can vary between different phage systems, as seen with phages like P4 which integrate into the TΨC loop. Phylogenetic studies of integrases reveal diverse clades, and HP1-like integrases have been identified in other mobile genetic elements, such as genomic islands that integrate into genes like the dusA gene in various bacteria. The shared characteristic of targeting tRNA genes or similar conserved loci across different phage and mobile element systems suggests an evolutionary advantage, potentially facilitating broader host range or stable maintenance.
Evolutionary Relationships Within the Tyrosine Recombinase Family
Conservation of Catalytic Domain Across Diverse Organisms
The catalytic domain is a hallmark of tyrosine recombinases and is remarkably conserved across diverse organisms, including bacteria, archaea, and eukaryotes. ebi.ac.ukasm.orgnih.gov This domain contains the active site residues essential for DNA cleavage and strand exchange. nih.govebi.ac.uk In HP1 integrase, the isolated C-terminal domain (residues 165-337) contains the four catalytic residues conserved in the integrase family. nih.gov These conserved residues, including an arginine-histidine-arginine triad (B1167595) and the active-site tyrosine, occupy fixed positions within a defined active-site cleft in the three-dimensional structure. nih.govnih.gov
Structural studies of the catalytic domains of various tyrosine recombinases, including this compound and lambda integrase, have confirmed the common architecture of their active sites among prokaryotic members of the family. oup.com The conserved residues are found in nearly identical locations within the structures of HP1 and lambda integrases, mostly clustering within or very near the active site cleft. oup.com This high degree of conservation in the catalytic domain reflects the fundamental and shared chemical mechanism of DNA recombination employed by this enzyme family. ebi.ac.uk
Phylogenetic Analysis and Subfamily Divergence Based on Biological Roles
Phylogenetic analysis of tyrosine recombinase sequences reveals that members of the family aggregate into subfamilies that are consistent with their biological roles. nih.govcapes.gov.br These subfamilies exhibit significant levels of sequence similarity beyond the universally conserved catalytic residues. nih.govcapes.gov.br
This compound clusters within the IntP2 subgroup, which contains integrases from certain proteobacterial phages like HP1 and P2. biorxiv.org While this compound and its close relative P2 integrase share extensive sequence similarities, they bind to completely different DNA sequences, highlighting divergence in DNA binding specificity despite phylogenetic closeness based on the catalytic domain. oup.com
Another large subgroup, the Xer subgroup, includes proteins responsible for chromosome dimer resolution in bacteria and archaea, such as XerC and XerD. biorxiv.org This subgroup is noted as being among the most evolutionarily conserved, even outside the active site pocket. biorxiv.org Integrases from integrative and conjugative elements (ICEs) and phages are suggested to have emerged from a Xer-like ancestor through the acquisition of an arm-binding domain. biorxiv.org
Phylogenetic trees based on integrase proteins often show two major phage groups, correlating with the type of immunity repressor they possess (C or CI). tandfonline.com this compound is sometimes found in a cluster with other phages like HP2, F108, and Kappa, which may represent new types based on the analysis of regulatory genes. tandfonline.com
Evolution of Distinct DNA Binding Specificities and N-terminal Domains
While the catalytic domain is highly conserved, the N-terminal regions of tyrosine recombinases are generally more divergent. oup.com This diversity in the N-terminal portion is often associated with variations in DNA binding specificity. oup.com Many tyrosine recombinases, including HP1 and lambda integrases, are bifunctional DNA binding proteins, binding to two distinct specific DNA sequences. oup.com The N-terminal portion of these proteins typically exhibits specific binding to one sequence (often referred to as arm sites), while the C-terminal catalytic domain interacts with a different sequence at the recombination site (core sites). nih.govoup.com
In this compound, the protein binds tightly to type II sites (IBS1, IBS2, and IBS5) and more weakly to type I sites (IBS3, IBS4, and IBS6). nih.gov Recombination occurs at the IBS4 site and the single type I site (IBSB) in the host chromosome. nih.gov The ability of this compound to bridge different types of binding sites is facilitated by different binding regions on the protein. nih.gov Proteolysis and footprinting experiments support that this compound can bind both type I and type II sites, bridging one type I and one type II IBS site. nih.gov
Regions of dissimilarity in the protein sequence, particularly outside the conserved active site, are likely involved in specific DNA recognition and binding. oup.com For this compound and lambda integrase, the isolated C-terminal domains are capable of binding to their respective core binding sites, suggesting that specificity for these sites is manifested in regions of dissimilarity within this domain or in conjunction with the N-terminal domain. oup.com A region in this compound rich in lysines between residues 218 and 234 has been proposed as a possible DNA binding region based on its positive charge and lack of homology with other recombinases, further highlighting its potential role in determining DNA binding specificity. oup.com
Structural Homology and Divergence with Other Integrases (e.g., Archaeal, Cre, Lambda, XerA)
Structural studies have revealed both homology and divergence among the catalytic domains of different tyrosine recombinases. The catalytic domain of this compound shares a similar minimal fold with the catalytic domain of an archaeal viral integrase (IntSSV), defining structural elements conserved across different domains of life. asm.org A structural homology search using the DALI program identifies the greatest similarity between the catalytic domain of this compound and IntSSV. asm.org Both contain a minimal catalytic core compared to more elaborate structures like lambda integrase, Cre, Vibrio cholerae IntI, and eukaryotic Flp. asm.org
Comparisons of the catalytic domains of this compound, lambda integrase, Cre, and XerD have been made. asm.orgfrontiersin.orgnih.gov While the catalytic domain fold is generally conserved, structural relationships between the core-binding (CB) domains (often part of or interacting with the catalytic domain) from different recombinases like XerD, Cre, and Flp are less clear. nih.gov The XerD and Cre CB domains show some general likeness, but Cre and Flp CB domains appear unrelated. nih.gov The lack of available CB domain structures for this compound or lambda integrase in some earlier studies limited direct comparisons of these domains with Cre, XerD, or Flp. nih.gov However, genetic and biochemical experiments suggest an important role for both the core-binding and catalytic domains in core-type DNA recognition, and the mechanism of sequence recognition appears conserved despite structural diversity. nih.gov
The arrangement of catalytic domains within dimers can also differ. In the this compound catalytic domain apo-dimer, the C-terminal alphaN helices of each monomer are reciprocally swapped. nih.gov This contrasts with the dimer arrangement in other tyrosine recombinases like Cre bound to DNA, where the catalytic domains are related by approximately 90 degrees. nih.gov
Modular Evolution of Integrase Domains and Functional Adaptation
The evolution of tyrosine recombinases, including integrases, appears to involve a modular process where different functional domains are acquired or adapted, contributing to the diversity of their biological roles and specificities. biorxiv.orgplos.org The acquisition of an arm-binding (AB) domain is a key feature distinguishing integrases from mobile genetic elements (like phages and ICEs) from simpler tyrosine recombinases involved in functions like chromosome dimer resolution. biorxiv.orgembopress.org This AB domain, typically located in the N-terminal part of the protein, allows integrases to bind to specific arm sites, which are often located at a distance from the core recombination site and are crucial for regulating the directionality of recombination (integration vs. excision). biorxiv.org
This compound, like lambda integrase, has an N-terminal portion that binds specifically to arm sites (type II sites in HP1), in addition to the C-terminal catalytic domain that interacts with the core site (type I site in HP1). nih.govoup.com This modular organization, with distinct domains for arm and core site binding, is a common feature among many integrases and contributes to the complexity and regulation of site-specific recombination.
The concept of modular evolution is also observed in other protein families, such as the HUH superfamily of endonucleases, where the acquisition of additional domains contributes to functional versatility. plos.org While the provided search results primarily discuss modular evolution in the context of retrotransposon integrases acquiring domains like chromodomains asm.orgnih.govelifesciences.orgnih.gov, the principle of domain acquisition and adaptation is applicable to the broader tyrosine recombinase family, explaining the emergence of diverse functions and specificities, including those observed in phage integrases like HP1. The distinct DNA binding specificities mediated by the N-terminal domains, coupled with the conserved catalytic core, exemplify this modular evolution, allowing adaptation to different DNA target sites and regulatory mechanisms.
Methodological Approaches for Studying Hp1 Integrase
Structural Characterization Techniques
Structural characterization techniques are crucial for determining the three-dimensional arrangement of HP1 integrase, its individual domains, and its complexes with DNA. This information is vital for understanding how the protein interacts with its substrates and catalyzes recombination.
X-ray Crystallography for Domain and Complex Structures
X-ray crystallography has been a primary technique for obtaining high-resolution structural information about this compound. The catalytic domain of bacteriophage this compound (residues 165-337) has been successfully crystallized, and its structure determined at 2.7 Å resolution. ebi.ac.uknih.gov This isolated C-terminal domain is known to interact with the recombination site and contains the four catalytic residues conserved within the integrase family. nih.gov The structure of this domain reveals a novel fold predominantly composed of well-packed alpha helices, a surface beta sheet, and an ordered C-terminal tail consisting of 17 residues. nih.gov The conserved triad (B1167595) of basic residues and the active-site tyrosine are contributed by a single monomer and are located in a defined active-site cleft. nih.gov
Crystallographic studies of other integrases within the same family, such as λ integrase and P1 Cre recombinase, have also provided insights into conserved structural features and protein-protein contacts within the catalytic domain, although they may not fully represent the interactions occurring in the N-terminal half of the protein. asm.org Comparisons with the catalytic domains of other integrases, like the archaeal viral integrase from Pyrococcus horikoshii (IntSSV), reveal a minimal fold similar to that of bacterial this compound, highlighting conserved structural elements across different domains of life. asm.org
Advanced Spectroscopic Methods (e.g., NMR, Cryo-EM for related integrases)
While direct application of advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Cryo-Electron Microscopy (Cryo-EM) specifically to this compound is not as extensively documented in the provided context as X-ray crystallography, these techniques are widely used for studying the structure and dynamics of other integrases and large protein-DNA complexes.
NMR spectroscopy is a versatile technique that can provide atomic-level information about protein structure, dynamics, and interactions, both in solution and solid states. uni-frankfurt.debruker.com It is particularly useful for studying proteins that are difficult to crystallize or for examining protein dynamics. bruker.com
Cryo-EM has revolutionized structural biology by enabling the visualization of large and dynamic biomolecular complexes, membrane proteins, and macromolecular assemblies at near-atomic resolution without requiring crystallization. bruker.comazooptics.com This is particularly advantageous for studying complex intasome structures formed during site-specific recombination, which can involve multiple protein molecules and DNA. nih.gov While the provided context mentions Cryo-EM in the context of other integrases like retroviral integrases and HP1α (Heterochromatin Protein 1 alpha), it illustrates the potential of this technique for studying large integrase-DNA complexes. nih.govnih.gov Integrated approaches combining NMR and Cryo-EM data are also being developed to overcome the limitations of each technique and achieve higher resolution structures of large complexes. uni-frankfurt.deudel.edu
DNA-Protein Interaction Assays
Understanding how this compound interacts with its specific DNA recognition sequences is fundamental to elucidating the mechanism of site-specific recombination. Several biochemical assays are employed to characterize these interactions.
Deoxyribonuclease I (DNase I) Footprinting
DNase I footprinting is a widely used technique to identify the specific DNA sequences to which a protein binds. nih.gov This method involves incubating a DNA fragment with the protein of interest, followed by partial digestion with DNase I, an enzyme that cleaves DNA. Regions of the DNA that are bound by the protein are protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments when analyzed by gel electrophoresis. nih.gov
DNase I footprinting has been instrumental in characterizing the interactions of this compound with its DNA substrates, the attachment sites (attB and attP). nih.gov These studies have identified different classes of binding sites for this compound on the phage and host DNA. nih.gov For example, at type I sites, integrase binding leads to almost complete protection from DNase I cleavage, while at type II sites, binding results in alternating regions of protection and enhanced cleavage, suggesting DNA distortion upon binding. nih.gov The consensus sequences for these binding sites have been determined using this technique. nih.gov Studies on other integrases, such as mycobacteriophage L5 integrase, also utilize DNase I footprinting to map protein binding sites on attP DNA. psu.edupnas.org
Electrophoretic Mobility Shift Assays (EMSA) / Gel Retardation Assays
Electrophoretic Mobility Shift Assay (EMSA), also known as gel retardation or band shift assay, is a common technique used to detect and characterize protein-DNA interactions. nih.govlicorbio.comactivemotif.comwikipedia.org The principle of EMSA is based on the observation that a protein-DNA complex migrates slower than the free DNA fragment when subjected to electrophoresis on a non-denaturing gel. nih.govlicorbio.comactivemotif.comwikipedia.orgthermofisher.com This difference in mobility results in a "shift" of the DNA band on the gel. licorbio.comactivemotif.comthermofisher.com
EMSA can be used qualitatively to determine if a protein binds to a specific DNA sequence and to assess the specificity of the interaction through competition experiments with unlabeled DNA. wikipedia.orgthermofisher.com It can also be used quantitatively to determine binding affinities and stoichiometries under appropriate conditions. nih.govthermofisher.com Studies on this compound and its interaction with DNA substrates have utilized gel retardation experiments to assess integrase binding to mutated binding sites. nih.gov These experiments demonstrated that mutations in certain integrase-binding sites (IBS) abolished or significantly reduced integrase binding, as indicated by the absence of a mobility shift. nih.gov EMSA is a versatile tool for analyzing sequence-specific recognition of nucleic acids by proteins and can be applied to study the effects of mutations on binding. licorbio.comthermofisher.com
Mutational Analysis and Structure-Function Studies
Mutational analysis, in conjunction with structural and biochemical studies, is a powerful approach to understand the relationship between the structure of this compound and its function in site-specific recombination. By introducing specific changes (mutations) into the amino acid sequence of the integrase protein and observing the effects on its activity and DNA binding, researchers can identify critical residues and regions involved in different aspects of the recombination process.
Studies involving mutational analysis of integrase-binding sites on the DNA substrates (attP and attB) have provided insights into the importance of these sites for efficient recombination. nih.gov Mutations in specific integrase-binding sites within the attP sequence have been shown to completely abolish or significantly reduce integration activity. nih.gov This type of analysis helps to categorize the roles of different binding sites in intasome formation and recombination directionality. nih.gov
Structure-function studies often involve correlating the effects of mutations with the known or predicted three-dimensional structure of the protein. For this compound, the crystal structure of its catalytic domain provides a framework for understanding how mutations in this region might affect catalytic activity or DNA binding. ebi.ac.uknih.gov Comparisons with mutational analyses of other related recombinases, such as λ Int and P1 Cre, which have shown that alterations in conserved residues can abolish recombination function while retaining sequence recognition, are also relevant. asm.org
Furthermore, structure-function analysis can be applied to study how different regions or domains of the integrase protein contribute to various functions, such as DNA binding specificity (e.g., distinguishing between type I and type II sites), protein-protein interactions (e.g., with itself to form multimers or with accessory factors like IHF), and catalytic activity. Studies on related proteins, such as HP1α (Heterochromatin Protein 1 alpha), have used structure-function analysis to understand how different regions contribute to processes like phase separation and DNA compaction. elifesciences.org While HP1α is distinct from this compound, the methodological approach of correlating structural elements with function through mutagenesis is applicable.
Mutational analysis can also shed light on the oligomerization state of the integrase, which is often crucial for its activity. For example, studies on the related P2 Cox protein, which interacts with P2 integrase, have used mutational analysis to investigate the importance of its native size and protein-protein interfaces for biological activity and oligomerization. diva-portal.org Given that this compound is known to form dimers and potentially higher-order multimers for function, mutational studies targeting residues involved in protein-protein contacts would be valuable for understanding the assembly and activity of the HP1 intasome. ebi.ac.ukasm.orgpdbj.org
| Method | Purpose | Key Findings for this compound (where available) |
| X-ray Crystallography | Determine 3D structure of protein/complexes | Structure of catalytic domain resolved; revealed novel fold, active site residues. ebi.ac.uknih.gov |
| DNase I Footprinting | Identify protein-DNA binding sites | Mapped type I and type II binding sites on attB and attP; identified consensus sequences. nih.gov |
| Electrophoretic Mobility Shift Assay (EMSA) | Detect and characterize protein-DNA interactions | Demonstrated integrase binding to DNA; used to assess impact of mutations on binding. nih.gov |
| Mutational Analysis | Study structure-function relationships | Identified DNA binding sites critical for recombination activity. nih.gov |
In Vitro Recombination Systems and Assays
In vitro recombination systems are crucial for dissecting the molecular mechanisms of this compound-mediated recombination. These systems typically involve purified this compound, appropriate DNA substrates containing the att sites (attP, attB, attL, or attR), and necessary accessory factors like IHF and Cox nih.govasm.org.
Standard integration assays are performed in reaction mixtures containing defined buffer components, such as Tris-phosphate or Tris-HCl, along with salts (e.g., KCl, NaCl), EDTA, glycerol (B35011), and spermidine (B129725) nih.govbiorxiv.org. Bovine serum albumin (BSA) is also commonly included biorxiv.orgoup.com. Reactions are initiated by adding this compound to the DNA substrates, often supercoiled plasmids containing the attP and attB sites nih.govasm.org. The reaction mixture is typically incubated at 37°C for a specific duration, after which the reaction is terminated by adding a stop solution containing SDS and often proteinase K to digest the proteins nih.gov. The DNA products are then analyzed using agarose (B213101) gel electrophoresis to separate and visualize the different DNA species (substrate and recombinant products) nih.govbiorxiv.org.
Excision assays follow a similar principle but utilize DNA substrates containing attL and attR sites and include the Cox protein in addition to this compound and IHF nih.govencyclopedia.pub. The efficiency of recombination can be quantitated by analyzing the conversion of substrate DNA to product DNA on the gels nih.gov.
Detailed research findings from in vitro assays have demonstrated the protein and DNA requirements of the HP1 recombination system nih.gov. For instance, mutations in specific integrase-binding sites (IBS) within the attP region can abolish integration nih.gov. The stimulation of HP1 recombination by IHF in vitro suggests the formation of an intasome-like complex, a nucleoprotein structure required for site-specific recombination asm.org. Studies using in vitro systems have also shown that this compound, like other integrase family recombinases, requires a supercoiled attP substrate for efficient attP × attB integration reactions asm.org.
An example of an in vitro recombination assay setup is provided below, based on reported methods:
Table 1: Example In Vitro Integration Assay Conditions
| Component | Concentration/Amount | Notes | Source |
| This compound | 60 nM (75 ng) | Highly purified | nih.gov |
| IHF | 150 nM (80 ng) | Purified E. coli IHF | nih.gov |
| DNA Substrates | 5 nM each (100 fmol each) | attP and attB plasmids or fragments | nih.gov |
| Tris-phosphate | 50 mM, pH 7.5 | Buffer | nih.gov |
| EDTA | 15 mM | Chelating agent | nih.gov |
| Glycerol | 20% | Stabilizer | nih.gov |
| Spermidine | 6 mM | Polyamine, can stimulate recombination | nih.gov |
| KCl | 90 mM | Salt | nih.gov |
| Incubation | 37°C for 30 min | Reaction temperature and time | nih.gov |
| Stop Mix | 10x (10% SDS, dyes) | Terminates reaction, aids in loading | nih.gov |
| Proteinase K | 4 mg/ml (1 µl added) | Digests proteins | nih.gov |
| Analysis | 1% Agarose gel electrophoresis | Separation of DNA products | nih.gov |
Note: Specific concentrations and conditions may vary depending on the specific experiment and substrates used.
Heterologous Expression Systems for Recombinant Protein Production
Producing sufficient quantities of purified this compound for biochemical and structural studies necessitates the use of heterologous expression systems. Escherichia coli is a widely used host for the expression of recombinant proteins, including this compound nih.govrcsb.orgnih.gov.
The gene encoding this compound has been cloned into expression vectors, often under the control of inducible promoters, to achieve high-level protein production in E. coli nih.govnih.gov. Expression of the this compound gene in E. coli has been shown to yield extracts that promote site-specific recombination between cloned HP1 attP and Haemophilus influenzae attB sites nih.gov. This indicates that the heterologously expressed protein is functionally active.
Different E. coli strains can be used for expression, and the choice of strain and expression vector can influence protein yield and solubility oup.comasm.org. Induction of protein expression is typically achieved by adding an inducer molecule, such as IPTG, when using expression systems like the T7 promoter system oup.com. Following induction, cells are cultured for a period to allow for protein accumulation oup.com.
While E. coli offers advantages like rapid growth and ease of genetic manipulation, challenges such as the formation of inclusion bodies and potential lack of post-translational modifications can arise researchgate.netnexusacademicpublishers.com. However, for this compound, functional protein has been successfully produced in E. coli nih.govrcsb.orgnih.gov.
Other heterologous expression systems, such as Bacillus subtilis and Streptomyces, are also used for recombinant protein production, each with its own advantages and disadvantages regarding protein folding, secretion, and scalability nexusacademicpublishers.comfrontiersin.org. However, the available information specifically on this compound production primarily highlights the use of E. coli nih.govrcsb.orgnih.gov.
Biochemical Fractionation and Purification Procedures
Obtaining highly purified this compound is essential for detailed biochemical and structural studies. Purification procedures typically involve a series of steps to separate the target protein from other cellular components nih.govasm.org.
A common starting point for purification from heterologous expression hosts like E. coli is cell lysis, often achieved by sonication oup.comasm.org. Following lysis, the crude extract is typically clarified by centrifugation to remove cell debris oup.comasm.org.
Biochemical fractionation techniques are then employed to enrich for this compound. Differential ammonium (B1175870) sulfate (B86663) precipitation can be used as an initial step to separate proteins based on their solubility asm.org. Chromatography techniques are subsequently used for further purification. Ion-exchange chromatography, such as using a DEAE-cellulose column or MonoQ resin, is effective for separating proteins based on their charge asm.orgasm.org. This compound has been purified using DEAE-cellulose chromatography, eluting with a salt gradient asm.org.
Other chromatography methods that may be applicable depending on the protein's properties and whether fusion tags are used include affinity chromatography (e.g., His-tag purification) and size exclusion chromatography oup.com. The catalytic domain of this compound has been purified for structural studies rcsb.orgnih.gov.
During the purification process, fractions are collected and analyzed to monitor the presence and purity of this compound. SDS-PAGE is a standard method for assessing protein purity oup.comasm.org. Functional assays, such as in vitro recombination assays or DNA binding assays (e.g., electrophoretic mobility shift assays - EMSA), can also be used to track the activity of the integrase during purification steps oup.commolbiolcell.org.
Purified this compound is typically stored under conditions that maintain its stability and activity, often at -20°C or -80°C in buffers containing glycerol biorxiv.orgoup.com.
Table 2: Example Biochemical Fractionation and Purification Steps (Based on related integrase purification)
| Step | Method/Reagent | Purpose | Source (related integrase) |
| Cell Lysis | Sonication | Release intracellular proteins | oup.comasm.org |
| Clarification | Centrifugation | Remove cell debris | oup.comasm.org |
| Fractionation (Initial) | Ammonium Sulfate Precipitation | Differential protein precipitation | asm.org |
| Chromatography (Anion Exchange) | DEAE-cellulose or MonoQ | Separation based on charge | asm.orgasm.org |
| Analysis (Purity) | SDS-PAGE | Assess protein size and purity | oup.comasm.org |
| Analysis (Activity) | In vitro recombination assay | Confirm functional activity | nih.govbiorxiv.org |
| Analysis (Binding) | EMSA | Assess DNA binding capability | oup.commolbiolcell.org |
| Storage | -20°C or -80°C in glycerol | Maintain protein stability | biorxiv.orgoup.com |
Note: Specific protocols can vary; this table provides a general overview based on methods used for this compound and related proteins.
Biotechnological Applications and Research Tool Development
Development of Engineered Recombination Systems for DNA Manipulation
HP1 integrase, as a member of the tyrosine recombinase family, is part of the foundation for developing engineered recombination systems. These systems enable the controlled insertion, deletion, and translocation of DNA segments within genomes. core.ac.uk The natural function of this compound in integrating the phage genome into the host chromosome serves as a model for such engineered systems. nih.govasm.org The study of this compound and its interaction with DNA and accessory proteins like Integration Host Factor (IHF) and HP1 Cox has provided insights into the requirements for forming the necessary protein-DNA complexes, known as intasomes, which are crucial for directional recombination. nih.govnih.gov This understanding is vital for designing artificial recombination systems with desired specificities and efficiencies.
Utility in Synthetic Biology and Genome Engineering Methodologies
Site-specific integrases, including those from bacteriophages like HP1, are increasingly exploited in synthetic biology and genome engineering. ed.ac.ukresearchgate.netresearchgate.netmdpi.com They offer advantages such as predictability, precision, and high efficiency in DNA manipulation. mdpi.comsciepublish.com
Controlled Site-Specific DNA Integration and Excision
A key utility of this compound and similar recombinases is their ability to catalyze controlled site-specific DNA integration and excision. uniprot.orgcore.ac.uknih.govfrontiersin.org this compound mediates the integration of the phage attP site into the host attB site, forming attL and attR hybrid sites. nih.govnih.gov The reverse reaction, excision, requires this compound along with an excisionase (Cox in the case of HP1) and host factors like IHF, and occurs between attL and attR to regenerate attP and attB. uniprot.orgnih.govnih.govnih.gov This precise and directional DNA rearrangement is fundamental for applications requiring targeted gene insertion or removal. The directionality of the reaction is influenced by accessory proteins and their binding sites. nih.govnih.govnih.gov
Role in Multiplexed DNA Assembly Techniques
Integrases are also being applied in multiplexed DNA assembly techniques. ed.ac.ukresearchgate.net These techniques allow for the simultaneous assembly of multiple DNA fragments, accelerating the construction of complex genetic constructs, such as those needed for synthetic biological circuits or metabolic pathways. ed.ac.ukresearchgate.netsciepublish.com Although specific studies on this compound in multiplexed assembly were not prominently found, the general principles of site-specific recombination mediated by integrases are applicable to these methods. Orthogonal integrases with different site specificities can be used in combination to assemble multiple DNA parts in a defined order. sciepublish.com
Insights for Rational Design and Engineering of Site-Specific Recombinases
Structural and biochemical studies of this compound have provided crucial insights for the rational design and engineering of site-specific recombinases with altered or improved properties. nih.govcore.ac.ukresearchgate.net Understanding the protein structure, the active site, and the interaction with DNA and accessory factors allows researchers to engineer recombinases with modified DNA binding specificity, altered directionality, or enhanced catalytic activity. nih.govresearchgate.netillinois.edu The crystal structure of the catalytic domain of this compound, for instance, has contributed to this understanding by revealing the molecular organization of the protein and its interaction with DNA. nih.govrcsb.org This knowledge is fundamental for creating custom recombinases for specific genome engineering tasks. illinois.edu
Future Research Directions and Unresolved Questions
Comprehensive Structural Elucidation of Full-Length HP1 Integrase and Intasome Complexes
Structural studies have provided valuable insights into the catalytic domain of this compound, with the isolated C-terminal domain (residues 165-337) shown to contain the catalytic residues and interact with the recombination site nih.gov. The catalytic domain structure of bacteriophage this compound was one of the first reported for the tyrosine recombinase family diva-portal.orgrsc.org. However, a comprehensive high-resolution structure of the full-length this compound, particularly in complex with its various DNA substrates (attP, attB, attL, attR) and accessory proteins (like the HP1 Cox protein and host factors), remains an important goal nih.govpnas.org. Structures of complete synaptic complexes, including monomeric DNA complexes and protein in the absence of DNA, are available for some tyrosine recombinases, but a detailed full-length structure for this compound within the intasome context is needed to fully understand the spatial arrangement and interactions that govern recombination diva-portal.org. Elucidating the structure of the entire intasome complex is crucial for understanding how the protein subunits assemble on the DNA and how this assembly dictates the outcome of the recombination reaction nih.govnih.gov.
Deeper Understanding of Directionality Control Mechanisms
The directionality of this compound-mediated recombination (integration vs. excision) is tightly controlled nih.goved.ac.uk. While it is known that the HP1 Cox protein and the host-encoded integration host factor (IHF) are involved in stimulating the recombination reaction and influencing directionality, the precise molecular mechanisms by which they exert this control are not fully understood nih.govnih.govnih.govasm.org. HP1 Cox functions by binding to attL DNA and altering the binding properties of a neighboring integrase-binding site, presumably changing the intasome structure to favor excision nih.gov. IHF interacts specifically with DNA segments containing the att sites and the integrase regulatory region, and an IHF-like protein is thought to be present in H. influenzae asm.org. Further research is needed to fully map the binding sites for these proteins and understand how their interactions with this compound and the DNA substrates precisely regulate the formation and activity of the intasome to favor either integration or excision nih.govnih.gov. Comparisons with other integrase systems, such as bacteriophage Lambda, where accessory factors like Xis influence directionality by affecting protein-DNA architectures, can provide valuable insights nih.gov.
Refined Mapping of Protein-DNA and Protein-Protein Interaction Interfaces
Detailed mapping of the interaction interfaces between this compound and its DNA substrates (attP, attB, attL, attR), as well as its interactions with accessory proteins like Cox and IHF, is essential for a complete understanding of the recombination mechanism nih.govpnas.orgresearchgate.net. This compound has been shown to have two DNA binding specificities, binding tightly to type II sites and more weakly to type I sites within the attP substrate nih.gov. It can also bridge different types of binding sites nih.gov. While some DNA binding regions have been proposed based on structural analysis and the presence of positively charged surfaces, a more refined mapping of the specific residues involved in DNA binding and recognition is necessary oup.com. Similarly, understanding the protein-protein interaction interfaces between this compound monomers within the intasome, and between this compound and its cofactors (Cox and IHF), is crucial for understanding complex assembly and function pnas.orgnih.gov. Although crystal structures of other recombinases provide some insight into protein-protein contacts within the catalytic domain, interactions involving other domains of this compound require further investigation nih.gov. Techniques like mutagenesis, protein-protein cross-linking, and advanced structural techniques can help in refining these interaction maps nih.gov.
Identification and Characterization of Additional Host Factors
Besides IHF, other host factors may be involved in modulating this compound activity and the site-specific recombination process in H. influenzae nih.govnih.govasm.org. Studies in other retroviral systems, such as HIV-1 and Murine Leukemia Virus (MLV), have identified numerous host proteins that interact with integrase and influence viral replication and integration targeting mdpi.commdpi.comoup.com. These host factors can play diverse roles, including assisting nuclear import, affecting DNA binding, or influencing integration site selection mdpi.comoup.comresearchgate.net. Identifying and characterizing additional host factors that interact with this compound could reveal novel layers of regulation and provide a more complete picture of the cellular environment in which HP1-mediated recombination occurs mdpi.commdpi.com. Techniques such as co-immunoprecipitation, yeast two-hybrid screens, and transcriptional profiling upon HP1 infection could be employed to identify these factors mdpi.com.
Novel Applications in Advanced Bioengineering Platforms
The site-specific recombination activity of this compound, particularly its controlled directionality with the help of accessory factors, makes it a promising tool for advanced bioengineering applications ed.ac.uknih.gov. Tyrosine recombinases, in general, are widely used in biology for manipulating DNA, including integration, excision, and inversion reactions rsc.org. This compound, with its defined recognition sites and dependence on cofactors for directionality, could be engineered for precise genome editing, gene therapy vector integration, or the construction of complex synthetic biological circuits ed.ac.ukresearchgate.netnih.gov. Further research is needed to optimize this compound for use in heterologous systems, potentially by modifying its DNA binding specificity or relaxing its dependence on specific host factors, to expand its utility in various organisms and bioengineering platforms ed.ac.uk. Exploring its potential in areas like metabolic pathway construction, biocomputing, and multiplexed DNA assembly techniques could lead to novel applications nih.govimperial.ac.uk.
Q & A
Basic: What is the role of HP1 integrase in bacteriophage HP1 site-specific recombination, and how can its activity be experimentally validated?
This compound catalyzes the integration of bacteriophage HP1 DNA into the host Haemophilus influenzae genome via site-specific recombination. This process involves attP (phage) and attB (host) recognition sites. Methodologically, activity validation requires:
- In vitro recombination assays : Purify this compound and monitor recombination using plasmid substrates containing attP and attB sites. Analyze products via agarose gel electrophoresis .
- Electrophoretic mobility shift assays (EMSAs) : Confirm integrase binding to attP and attB using fluorescently labeled DNA probes .
- IHF co-factor studies : Include Integration Host Factor (IHF) in assays, as it enhances recombination efficiency by bending DNA to facilitate integrase binding .
Basic: What experimental approaches are used to study this compound-DNA interactions?
Key methods include:
- DNase I footprinting : Identify integrase binding sites by mapping protected DNA regions .
- Cryo-EM or X-ray crystallography : Resolve integrase-DNA complex structures to pinpoint catalytic residues and binding motifs .
- Fluorescence anisotropy : Quantify binding affinity (Kd) using labeled DNA fragments titrated with purified integrase .
Advanced: How can researchers resolve contradictory data on this compound targeting mechanisms in eukaryotic systems (e.g., Drosophila)?
In Drosophila, HP1 (heterochromatin protein 1) binds transposable elements (TEs) and long genes, but 50% of binding sites lack repeat sequences . To address this:
- Multivariate regression : Adjust for variables like gene length, repeat density, and chromosomal location to isolate contributing factors .
- ChIP-seq with knockdown models : Compare HP1 binding in wild-type vs. TE-silenced mutants to distinguish repeat-dependent vs. independent recruitment .
- RNAi screens : Test if antisense overlapping genes or non-coding RNAs mediate HP1 recruitment to repeat-poor loci .
Advanced: What experimental designs are optimal for analyzing this compound regulation by host factors (e.g., IHF)?
- Co-immunoprecipitation (Co-IP) : Validate physical interactions between this compound and IHF using crosslinked bacterial lysates .
- Transcriptional reporters : Fuse integrase promoter regions to fluorescent reporters (e.g., GFP) to monitor IHF-dependent expression changes .
- Competitive binding assays : Test if IHF mutants lacking DNA-bending capacity impair recombination efficiency .
Advanced: How can conflicting findings about HP1’s role in 3D genome organization be reconciled?
Studies in Drosophila embryos suggest HP1 stabilizes heterochromatin loops, but polymer models predict redundancy in chromatin organizers . To address discrepancies:
- Polymer simulation cross-validation : Compare simulated chromatin folding patterns (e.g., Hi-C data) with experimental HP1 depletion phenotypes .
- Single-molecule tracking : Monitor HP1 dynamics in live embryos to quantify its contribution to chromatin motion vs. stability .
- Multi-protein depletion assays : Test synthetic lethality between HP1 and other architectural proteins (e.g., cohesin) to identify compensatory mechanisms .
Advanced: What methodologies are recommended to study HP1’s role in repressing endogenous retroviruses (ERVs) and neurodegeneration?
Evidence from murine models shows HP1β/γ double knockouts (DKOs) derepress ERVs like IAP, triggering neuroinflammation . Key approaches:
- cRNA-RNA in situ hybridization : Localize ERV activation in brain sections (e.g., hippocampus) .
- Bulk/single-cell RNA-seq : Compare transcriptional profiles of young vs. aged HP1β/γ DKO mice to identify derepressed repeats and immune pathways .
- CRISPR/dCas9-mediated recruitment : Restore HP1 at specific ERV loci to test causality in neurodegeneration .
Methodological: How should researchers design assays to account for this compound batch variability in biochemical studies?
- Peptide content analysis : Quantify integrase concentration via UV-Vis spectroscopy or amino acid analysis to standardize reaction conditions .
- Salt content adjustment : Use dialysis to normalize buffer conditions (e.g., TFA removal for cell-based assays) .
- Negative controls : Include reactions without integrase or IHF to baseline recombination rates .
Methodological: What computational tools are available to model this compound recombination dynamics?
- Molecular dynamics (MD) simulations : Model integrase-DNA interactions using software like GROMACS or AMBER .
- Homology modeling : Predict this compound structure using templates from λ or ΦC31 integrases (e.g., SWISS-MODEL) .
- Bioinformatics pipelines : Identify att-like sites in bacterial genomes using sequence alignment tools (e.g., BLAST) with consensus motifs .
Methodological: How can researchers optimize ChIP-seq protocols for HP1 in heterochromatin-rich regions?
- Crosslinking optimization : Test formaldehyde vs. DSG crosslinkers to improve chromatin fragmentation in dense heterochromatin .
- Spike-in controls : Add Drosophila S2 cell chromatin as a normalization reference for quantitative comparisons .
- Antibody validation : Confirm HP1 specificity using knockout cell lines or competitive peptides in western blots .
Methodological: What statistical frameworks are suitable for analyzing HP1 binding heterogeneity across genomic regions?
- Negative binomial regression : Model ChIP-seq count data to account for overdispersion in TE-rich regions .
- Hierarchical clustering : Group HP1 targets by binding intensity, gene length, and repeat density to identify subclasses .
- Machine learning : Train random forest classifiers to predict HP1 binding using features like GC content and histone marks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
